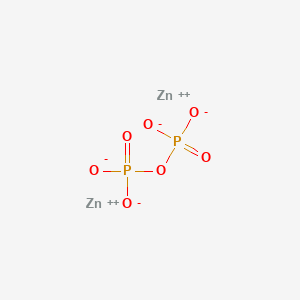

Zinc pyrophosphate

描述

属性

IUPAC Name |

dizinc;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2.2Zn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSYGYSPFZQFFP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn2P2O7, O7P2Zn2 | |

| Record name | zinc pyrophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_pyrophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064705 | |

| Record name | Dizinc pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] 30-50% Aqueous solution: Slightly viscous odorless liquid; [Klenzoid MSDS] | |

| Record name | Zinc pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7446-26-6 | |

| Record name | Zinc pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, zinc salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dizinc pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dizinc pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ERT96A621 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Precursor Chemistry

Conventional Solid-State Synthesis Routes

Conventional solid-state synthesis is a traditional and straightforward method for producing zinc pyrophosphate. This technique typically involves the high-temperature reaction of stoichiometric amounts of zinc and phosphorus precursors. For instance, pyrophosphates with the general formula A₂BP₂O₇ (where A is an alkali metal and B is a transition metal like zinc) are prepared by mixing the starting reagents and heating them to high temperatures to induce a solid-state reaction. acs.org

One common approach involves mixing zinc oxide (ZnO) with a phosphate (B84403) source like NaH₂PO₄. acs.org The mixture is heated to an intermediate temperature (e.g., 300 °C) to remove any organic components before a final high-temperature calcination step. acs.org Another method prepares manganese this compound (Mn(₂-ₓ)ZnₓP₂O₇) ceramics by conventionally mixing oxide precursors followed by sintering. scientific.net The thermal decomposition of other phosphate compounds, such as zinc ammonium (B1175870) phosphate, also yields this compound. wikipedia.org The primary advantage of this method is its simplicity and suitability for producing large quantities of material. However, it often requires high temperatures and can result in products with large, non-uniform particle sizes.

| Precursors | Reaction Conditions | Product | Reference |

| ZnO, NaH₂PO₄, Co(C₂O₄)2H₂O, Fe(C₂O₄)2H₂O | Mixed in acetone, heated at 300 °C for 2 hours | Na₂(Co/Zn)P₂O₇, Na₂(Co/Fe)P₂O₇ | acs.org |

| Manganese and Zinc Oxides | Conventional mixing and sintering | Mn(₂-ₓ)ZnₓP₂O₇ ceramics | scientific.net |

| Zinc Ammonium Phosphate (ZnNH₄PO₄) | Thermal decomposition | This compound (Zn₂P₂O₇) | wikipedia.org |

Wet Chemical Synthesis Approaches

Wet chemical methods offer better control over particle size and morphology compared to solid-state routes. These techniques involve the precipitation of a this compound precursor from a solution, followed by thermal treatment.

A typical wet chemical route involves precipitating zinc hydrogen phosphate (ZnHPO₄) from an aqueous solution. For example, zinc nitrate (B79036) solution is reacted with diammonium hydrogen phosphate ((NH₄)₂HPO₄) to form a precipitate. researchgate.net This precipitate is then filtered, dried, and calcined at high temperatures (e.g., 950 °C) to form crystalline α-Zn₂P₂O₇. researchgate.net The pH of the solution is a critical parameter and is typically adjusted to be around 7-8. researchgate.net This method is versatile and can be used to synthesize doped this compound, such as Mn²⁺-doped Zn₂P₂O₇, by including the dopant salt in the initial solution. researchgate.net

Another variation involves the reaction between zinc sulfate (B86663) (ZnSO₄) and sodium pyrophosphate (Na₄P₂O₇) in a strongly acidic solution, which upon heating, produces this compound. wikipedia.org Bio-mediated synthesis has also been explored, where the precipitation of zinc nitrate and diammonium hydrogen phosphate occurs in the presence of microorganisms like Enterobacter aerogenes, resulting in nanoparticles with an average size of 30-35 nm. nih.gov

| Zinc Precursor | Phosphorus Precursor | Key Process Steps | Product | Reference |

| Zinc Nitrate | Diammonium Hydrogen Phosphate | Precipitation (pH 7-8), filtering, drying, calcination (950 °C for 3-4h) | Mn²⁺ doped α-Zn₂P₂O₇ | researchgate.net |

| Zinc Sulfate | Sodium Pyrophosphate | Reaction in strongly acidic solution with heating | This compound (Zn₂P₂O₇) | wikipedia.org |

| Zinc Nitrate | Diammonium Hydrogen Phosphate | Precipitation in the presence of Enterobacter aerogenes | Zinc Phosphate Nanoparticles (30-35 nm) | nih.gov |

Hydrothermal and Sol-Gel Synthesis Protocols

Hydrothermal Synthesis Hydrothermal synthesis is a method that utilizes high-pressure and high-temperature water to facilitate chemical reactions. This technique is particularly effective for producing crystalline materials directly from solution. For the synthesis of zinc phosphates, hydrothermal treatment of a mixture of a zinc source (like zinc nitrate) and a phosphorus source (such as casein phosphoprotein) at around 100 °C can yield phases like hopeite (Zn₃(PO₄)₂·4H₂O) and this compound. researchgate.net The pH of the starting mixture is a crucial parameter that influences the final product. researchgate.net The process can also employ organic templates, such as 1,2-diaminocyclohexane, to direct the structure of the resulting inorganic-organic hybrid zinc phosphate-phosphite materials. rsc.org The use of microwave assistance in hydrothermal synthesis can accelerate the reaction, leading to faster production of homogeneous, pure-phase products like zinc-aluminum spinel. mdpi.comacs.org

Sol-Gel Synthesis The sol-gel process is a versatile low-temperature method for creating inorganic networks from molecular precursors. acs.org It involves the hydrolysis and condensation of precursors, typically metal alkoxides or salts, to form a colloidal suspension (sol) that is then gelled to form a solid network. This method allows for excellent control over the product's purity, homogeneity, and morphology. diva-portal.org For this compound, precursors like zinc acetate (B1210297) and a phosphate source are dissolved in a solvent. chemmethod.com The solution is stirred and heated to form a gel, which is then dried and calcined at elevated temperatures (e.g., 300-600 °C) to obtain the final crystalline product. chemmethod.com The sol-gel technique has been successfully used to synthesize various semiconductor oxides and can be combined with templates to create specific micro- and nanostructures. acs.org

| Synthesis Method | Precursors | Conditions | Key Features | Reference |

| Hydrothermal | Zinc Nitrate, Casein Phosphoprotein | 100 °C, pH 4.5 | Uses a bio-sourced phosphorus source | researchgate.net |

| Hydrothermal | Zinc Oxide, Phosphoric Acid, Polyimine Ligands | 200 °C, 42-95 hours | Produces organically templated zinc vanadium phosphates | rsc.org |

| Sol-Gel | Zinc Acetate, Sodium Sulfide (B99878) | Gel formation at 80 °C, drying at 60 °C, calcination at 300-600 °C | Produces ZnS nanoparticles with a cubic crystal structure | chemmethod.com |

| Sol-Gel Template | Titanium Isopropoxide | Sol formation, immersion of template, heating at 400 °C | Creates TiO₂ tubules or fibrils within a template membrane | acs.org |

Ultrasonic-Template-Microwave Assisted Synthesis

To enhance reaction rates and gain finer control over product morphology, conventional synthesis methods are often augmented with energy sources like microwaves and ultrasound, or with structure-directing templates.

Microwave-Assisted Synthesis: This method utilizes microwave heating to rapidly and uniformly heat the reaction mixture, significantly shortening the synthesis time compared to conventional heating. acs.orgresearchgate.net For example, vertically aligned zinc oxide nanorods can be synthesized in just 2 minutes using a microwave oven, a process that takes over 20 hours via conventional hydrothermal methods. researchgate.net Microwave-assisted hydrothermal synthesis can produce zinc-aluminum spinel nanoparticles with grain sizes of 6-8 nm. mdpi.com

Ultrasonic-Assisted Synthesis: Ultrasound irradiation can enhance chemical reactions through acoustic cavitation, which generates localized hot spots, high pressures, and rapid heating/cooling rates. This can reduce diffusion resistance and improve leaching processes. mdpi.com In one study, combining microwave roasting with ultrasonic-assisted leaching improved the zinc recovery from complex ore by 4.7%. mdpi.com

Template-Assisted Synthesis: This approach uses a pre-existing structure (template) to guide the formation of the desired material. The sol-gel method, for instance, can be combined with porous membranes to synthesize inorganic tubules or fibrils with controlled diameters. acs.org

| Technique | Precursors | Conditions | Outcome | Reference |

| Microwave-Assisted | Zinc Acetate Dihydrate, Hexamine | 900 W, 2 minutes | Ultrafast synthesis of vertically-aligned ZnO nanorods | researchgate.net |

| Microwave-Hydrothermal | Zinc and Aluminum sources | 50 atm, 30 minutes | Zinc-aluminum spinel (ZnAl₂O₄) nanoparticles (6-8 nm) | mdpi.com |

| Ultrasonic-Assisted | Complex Zinc Ore | 225 W ultrasound, 80 °C, 75 min | 4.7% improvement in zinc leaching | mdpi.com |

Surfactant-Mediated Synthesis of Nanoparticles

The synthesis of nanoparticles often requires a mechanism to control growth and prevent agglomeration. Surfactant-mediated synthesis is a common approach where surfactant molecules are used to direct the crystal growth and stabilize the resulting nanoparticles. In this method, an aqueous solution of a metal salt is mixed with a surfactant. The subsequent addition of a precipitating agent leads to the formation of nanoparticles within the surfactant micelles or at the surfactant-water interface.

For example, zinc-doped calcium pyrophosphate dihydrate (Zn-CPPD) nanoparticles have been synthesized using a surfactant-mediated approach. cambridge.orgepjap.orgresearchgate.net In this process, an aqueous solution of sodium pyrophosphate is added to a mixture containing calcium nitrate, zinc chloride, and a surfactant at a controlled temperature (e.g., 50 °C). researchgate.net This method yields nanoparticles in the size range of 4 nm to 40 nm. cambridge.orgresearchgate.net The choice of surfactant and the reaction conditions, such as the water-to-surfactant ratio, are critical in determining the final particle size and stability. researchgate.net This technique has also been successfully applied to the synthesis of other pyrophosphate nanoparticles, such as nickel pyrophosphate. researchgate.net

Pyrolytic Conversion from Organic–Inorganic Hybrids

Pyrolysis involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere. This method can be used to convert organic-inorganic hybrid precursors or metal-organic frameworks into pure inorganic compounds like this compound.

A common precursor for this method is zinc ammonium phosphate (ZnNH₄PO₄). Upon heating, this compound decomposes to yield this compound, ammonia, and water. wikipedia.orgmdpi.com The thermal decomposition typically occurs in stages, with the final transformation into this compound happening at temperatures between 460-550 °C. mdpi.com Another route involves the calcination of zinc hydrogen phosphate monohydrate at high temperatures (550-650 °C) for 2-3 hours, which results in the formation of the final this compound product. google.com The pyrolytic conversion of a thio-functionalized zinc phosphite (B83602) complex has also been shown to yield this compound as the final product after thermogravimetric analysis up to 900 °C. rsc.org This method is effective for producing high-purity materials, as volatile organic components and other byproducts are removed during heating. google.com

| Precursor Compound | Decomposition Temperature | Key Byproducts | Final Product | Reference |

| Zinc Ammonium Phosphate (ZnNH₄PO₄) | 460-550 °C | Ammonia, Water | This compound | wikipedia.org, mdpi.com |

| Zinc Hydrogen Phosphate Monohydrate | 550-650 °C | Water | This compound | google.com |

| Thio-functionalized Zinc Phosphite (NTOU-2S) | up to 900 °C | Organic components | This compound | rsc.org |

Influence of Precursor Stoichiometry on Product Formation

The stoichiometry of the reactants is a critical parameter that directly influences the phase, composition, and properties of the final this compound product. Precise control over the molar ratios of zinc and phosphorus precursors is essential to ensure the formation of the desired phase-pure compound.

In the synthesis of zinc whitlockite, for example, the initial Ca-to-Zn molar ratio in the reaction mixture determines the chemical composition of the final product. acs.org Varying this ratio allows for controllable synthesis of powders with different amounts of calcium and zinc ions. acs.org Similarly, in solid-state synthesis of magnesium pyrophosphate, the Mg/P molar ratio in the starting materials dictates the crystallographic phase of the product.

For conversion coatings on zinc surfaces, the molar ratio of nitrate ions to pyrophosphate ions in the treatment solution is a key factor. A ratio of approximately 1 is preferred to form a highly corrosion-resistant this compound coating while minimizing the formation of precipitates. google.com In the synthesis of doped materials, such as zinc-doped β-tricalcium phosphate, the (Ca + Zn)/P molar ratio is carefully controlled to achieve the desired level of zinc incorporation into the final ceramic structure. rsc.org An imbalance in stoichiometry can lead to the formation of undesired secondary phases or incomplete reactions.

Doping Strategies and Impurity Incorporation during Synthesis

The incorporation of dopant ions or impurities into the this compound (Zn₂P₂O₇) lattice during synthesis is a key strategy to modify its physicochemical properties. These modifications are achieved by introducing foreign ions that substitute for zinc (Zn²⁺) ions in the crystal structure, leading to tailored optical, magnetic, and structural characteristics.

Doping with Transition Metal Ions (e.g., Manganese, Copper)

The introduction of transition metal ions, such as manganese (Mn²⁺) and copper (Cu²⁺), into the this compound structure is a common strategy to impart specific functionalities, particularly luminescence.

Manganese (Mn²⁺) Doping: Manganese-doped this compound is often synthesized via a wet chemical route. One method involves precipitating zinc hydrogen phosphate from a zinc nitrate solution that contains a specific molar percentage of manganese, typically introduced as manganese(II) carbonate (MnCO₃). The resulting precipitate is filtered, dried, and subsequently heated at high temperatures, such as 950°C, to yield the Mn-doped α-Zn₂P₂O₇. americanelements.com The incorporation of Mn²⁺ ions can lead to distinct photoluminescent properties, with emission bands in both the green and red regions of the spectrum. americanelements.com The ionic radius of Mn²⁺ is larger than that of Zn²⁺, causing a slight increase in the lattice parameters of the host crystal upon doping. americanelements.com

Copper (Cu²⁺) Doping: Copper can be introduced into the this compound lattice to form (Zn,Cu)₂P₂O₇ solid solutions. These materials can be prepared through solid-state reactions where precursor materials are heated to high temperatures. The incorporation of Cu²⁺ ions into the lattice has been shown to create favorable near-infrared absorption properties. The specific absorption characteristics can be adjusted by controlling the ratio of zinc to copper in the solid solution. Research has also explored the synthesis of copper-doped zinc oxide, a related material, through various methods like the sol-gel process and co-precipitation, which could be adapted for pyrophosphate synthesis. rsc.orgrsc.org For instance, a sol-gel approach might use zinc acetate and cupric acetate as precursors, dissolved in a solvent like isopropanol (B130326) with a stabilizing agent, followed by thermal treatment. rsc.org

Co-doping and Multi-element Incorporation (e.g., Calcium, Magnesium, Silicon)

The simultaneous incorporation of multiple types of ions, known as co-doping, allows for more complex modifications of the material's properties. While direct studies on co-doping this compound with calcium, magnesium, and silicon are not extensively documented, research on related phosphate-based materials provides insight into these strategies.

Calcium (Ca²⁺) and Zinc (Zn²⁺) Incorporation: Studies on calcium pyrophosphate (Ca₂P₂O₇) have demonstrated that it can be successfully doped with zinc ions. In these syntheses, zinc ions partially substitute for Ca²⁺ ions. science.govresearchgate.net A surfactant-mediated approach has been used to synthesize zinc-doped calcium pyrophosphate dihydrate (Zn-CPPD) nanoparticles with varying molar ratios of zinc to calcium. scilit.comfrontiersin.org This indicates that mixed-cation pyrophosphates containing both zinc and calcium can be readily formed.

Magnesium (Mg²⁺) and Zinc (Zn²⁺) Co-doping: The co-doping of phosphate biomaterials with magnesium and zinc is an area of active research. In studies on hydroxyapatite (B223615), a related calcium phosphate, co-doping with Mg²⁺ and Zn²⁺ has been achieved through methods like sol-gel synthesis and neutralization. mdpi.comudhtu.edu.ua These studies show that the incorporation of multiple dopants can influence phase stability and biological response. For instance, the presence of Mg²⁺ can stabilize certain crystal phases of calcium phosphate. core.ac.ukgoogle.com

Silicon (Si) and Zinc (Zn) Co-incorporation: The combination of silicon and zinc as co-dopants has been explored in calcium phosphate cements for biomedical applications. In one study, zinc was incorporated as zinc silicate (B1173343) (Zn₂SiO₄) or through other zinc-containing precursors. acadpubl.eu Interestingly, X-ray diffraction analysis of these zinc-containing scaffolds detected the presence of a this compound (Zn₂P₂O₇) phase, demonstrating that multi-element systems can lead to the formation of complex phosphate phases during synthesis and processing. acadpubl.eu

Effect of Doping Concentration on Synthetic Outcomes

The concentration of the dopant ion is a critical parameter that significantly influences the structural and functional properties of the resulting this compound material.

The synthetic outcome is highly sensitive to the amount of dopant introduced. At low concentrations, dopants like Mn²⁺ can be successfully incorporated into the Zn₂P₂O₇ lattice, leading to predictable changes in properties such as a slight increase in lattice parameters and the appearance of new photoluminescence bands. americanelements.com However, as the dopant concentration increases, several effects can be observed:

Lattice Distortion: Higher concentrations can increase lattice strain and distortion. acs.org

Solubility Limit: Every host-dopant system has a solid solubility limit. For copper-doped zinc oxide, for example, the limit is around 5 mol%; beyond this, a secondary phase of copper oxide may form. rsc.org A similar principle applies to this compound, where exceeding the solubility limit would result in the precipitation of separate dopant-rich phases rather than their incorporation into the host lattice.

Property Quenching: In luminescent materials, increasing the dopant concentration beyond an optimal point often leads to concentration quenching, where the emission intensity decreases due to non-radiative energy transfer between closely spaced dopant ions. Studies on Mn-doped ZnS have shown that maximum photoluminescence is achieved at specific, often low, doping ratios. researchgate.net

Crystallinity and Particle Size: Doping can affect the crystallinity and particle size of the synthesized material. For instance, studies on zinc-doped calcium pyrophosphate dihydrate showed that the substitution of zinc significantly affects the material's crystallinity and thermal stability. scilit.comfrontiersin.org

| Dopant System | Typical Concentration Range | Synthesis Method | Effect on Synthetic Outcome | Reference |

|---|---|---|---|---|

| Mn in Zn₂P₂O₇ | ~2 mol% | Wet Chemical Route | Slight increase in lattice parameters; introduction of green and red photoluminescence. | americanelements.com |

| Cu in ZnO (Analogue) | 1-10 mol% | Sol-Gel | Solid solubility limit below 5 mol%; higher concentrations lead to secondary phase formation. | rsc.org |

| Zn in Ca₂P₂O₇·2H₂O | 2-10 mol% | Surfactant-mediated precipitation | Affects crystallinity and thermal stability; particle size not significantly affected. | scilit.comfrontiersin.org |

| Mn in ZnS (Analogue) | 0.5-10% | Biofabrication | Concentration quenching of photoluminescence observed at higher doping ratios. | researchgate.net |

Controlled Growth of Single Crystals and Polycrystalline Forms

The synthesis of this compound can be controlled to produce materials in either polycrystalline or single-crystal forms, which are suited for different applications.

Polycrystalline Forms: Polycrystalline this compound is most commonly synthesized. These materials consist of many small, randomly oriented crystallites. Standard methods include:

Solid-State Reaction: This technique involves mixing and grinding stoichiometric amounts of precursors, such as zinc oxide (ZnO) and ammonium dihydrogen phosphate ((NH₄)H₂PO₄), followed by calcination at high temperatures (e.g., 720-950°C) for extended periods. americanelements.com This method is used to produce ceramic powders.

Wet Chemical Precipitation: This route involves the reaction of soluble precursors in an aqueous solution. For example, reacting zinc nitrate with diammonium hydrogen phosphate precipitates a precursor which, upon heating, decomposes to form this compound. americanelements.com This method offers good control over purity and particle size.

Hydrothermal Synthesis: This method uses water at elevated temperature and pressure to facilitate the crystallization of materials. A facile hydrothermal method at 200°C can be used to synthesize an ammonium zinc phosphate hydrate (B1144303) precursor, which is then calcined at temperatures between 500°C and 800°C to obtain nanostructured this compound. researchgate.net

Single Crystals: The growth of large, high-quality single crystals of this compound is less commonly reported than polycrystalline synthesis but is essential for fundamental property measurements and certain applications. While detailed procedures are scarce in recent literature, structural studies confirm their existence. High-temperature X-ray diffraction studies have been performed on single crystals of Zn₂P₂O₇ to analyze its phase transitions, indicating that methods for their growth are established. researchgate.net General methods for growing single crystals of inorganic compounds that can be applied to this compound include:

Flux Growth: This is a prominent method for growing crystals from a high-temperature solution, where a "flux" (a molten salt or oxide) acts as the solvent. For example, single crystals of a related double pyrophosphate, Na₂Mn₃(P₂O₇)₂, have been successfully grown from a sodium fluoride (B91410) (NaF) flux. acadpubl.eu A similar approach using a suitable low-melting-point salt or oxide mixture could be employed for Zn₂P₂O₇.

Hydrothermal Growth: As with the synthesis of polycrystalline powders, hydrothermal conditions can be finely tuned (e.g., temperature gradient, pressure, mineralizer concentration) to promote the growth of single crystals rather than spontaneous precipitation of many small crystals. acs.org

Formation of Related Zinc Polyphosphate and Metaphosphate Phases

During the synthesis of this compound (a diphosphate), other related zinc phosphate compounds with different phosphate chain lengths can also be formed, either intentionally or as byproducts. The phosphate anion can exist as monomers (orthophosphate, PO₄³⁻), dimers (pyrophosphate, P₂O₇⁴⁻), or longer chains (polyphosphates) and rings (metaphosphates, (PO₃)nⁿ⁻).

The relationship between these phases is governed by the ratio of the metal oxide (ZnO) to the phosphate precursor (P₂O₅) and the thermal conditions of the synthesis.

Zinc Orthophosphate (Zn₃(PO₄)₂): Composed of monomeric PO₄³⁻ tetrahedra, this phase can be formed under conditions different from those for pyrophosphate. For example, this compound itself can decompose in hot water to form zinc orthophosphate.

Zinc Metaphosphate (Zn(PO₃)₂): This compound consists of long or infinite chains of PO₄ tetrahedra linked by bridging oxygen atoms. Amorphous zinc metaphosphate glasses can be synthesized and have been studied for their tribological properties. acs.org Crystalline zinc metaphosphate can be produced by the calcination of zinc phosphinate compounds at 800°C.

Zinc Polyphosphates: This term generally refers to phosphates with chain lengths intermediate between pyrophosphate and the very long chains of metaphosphate. The average chain length decreases as the ratio of zinc oxide to phosphorus pentoxide increases during synthesis. Aqueous solutions of zinc polyphosphate can be prepared by reacting a zinc salt with tetrapotassium pyrophosphate (TKPP) in a specific ratio.

The thermal decomposition of certain precursors can also lead to mixtures of these phases. For example, the thermal decomposition of zinc phenylphosphate compounds above 250°C results in solid mixtures containing this compound and zinc metaphosphate. This highlights that the precise control of stoichiometry and temperature is crucial to selectively synthesize a desired zinc phosphate phase.

Structural Elucidation and Crystallographic Analysis

Crystallographic Phase Transitions and Polymorphism

Zinc pyrophosphate is known to exist in different polymorphic forms, transitioning between phases under the influence of temperature and pressure.

This compound undergoes a reversible, first-order phase transition upon heating. The low-temperature α-phase transforms into the high-temperature β-phase at approximately 405 K (132 °C). austinpublishinggroup.commdpi.com This transition is characterized by a change in the crystal structure, although both phases retain a monoclinic system. The α-phase possesses a lower symmetry space group (I2/c), while the β-phase adopts a more symmetric C2/m space group. researchgate.net

During this transition, the length of the b-axis and the β-angle remain substantially the same. austinpublishinggroup.com However, the transition is accompanied by a significant unit-cell volume contraction of about 1.8% upon heating. mdpi.comscirp.org The high-temperature β-phase is isostructural with the mineral thortveitite. wikipedia.org

| Property | α-Zn₂P₂O₇ (Low Temp) | β-Zn₂P₂O₇ (High Temp) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | I2/c | C2/m |

| a (Å) | 19.59 ± 0.01 | 6.61 ± 0.01 |

| b (Å) | 8.282 ± 0.01 | 8.29 ± 0.01 |

| c (Å) | 9.103 ± 0.01 | 4.51 ± 0.01 |

| β (°) | 100.45 ± 0.2 | 105.4 ± 0.2 |

This table summarizes the lattice parameters for the α and β phases of this compound. Data sourced from multiple crystallographic studies. austinpublishinggroup.comresearchgate.netwikipedia.org

Studies on amorphous this compound using Raman spectroscopy up to 21.7 GPa have shown that increasing pressure leads to a continuous shift of spectral bands to higher wavenumbers, corresponding to the compression of bonds. nih.gov While there is evidence of some loss of crystalline order and increased disorder under high pressure, there is no indication of the formation of new distinct crystalline phases. nih.gov Upon release of pressure, the transformation is partially reversible, but the sample can remain in a more disordered state than the initial material, suggesting a degree of irreversible amorphization. nih.gov

The introduction of dopants into the this compound lattice can significantly alter its phase stability and transition temperatures.

Magnesium (Mg) Doping: The partial substitution of zinc with magnesium (creating Zn₂₋ₓMgₓP₂O₇) has been shown to lower the α-to-β phase transition temperature. wikipedia.org As the level of Mg doping increases, the transition temperature decreases, and the volume change associated with the transition becomes more gradual. scirp.org For example, in a Zn₁.₆Mg₀.₄P₂O₇ solid solution, the phase transition begins around 250 K, a considerable decrease from the 405 K transition temperature of pure Zn₂P₂O₇. wikipedia.org

Manganese (Mn) Doping: Manganese (Mn²⁺) has been used as a probe ion to investigate the structural phase transformation in this compound using techniques like Electron Paramagnetic Resonance (EPR). austinpublishinggroup.com While these studies confirm the phase transition at 132 °C, the primary focus is on using the Mn²⁺ ion's sensitivity to its environment to study the transition, rather than on the doping effect on the transition temperature itself. austinpublishinggroup.comresearchgate.net For a 2 mol% Mn-doped sample, the lattice parameters were observed to increase slightly due to the larger ionic radius of manganese compared to zinc. researchgate.net

| Compound | Transition Temperature (K) |

|---|---|

| Zn₂P₂O₇ (undoped) | ~405 K |

| Zn₁.₆Mg₀.₄P₂O₇ | 250 K - 400 K |

This table illustrates the significant impact of magnesium doping on the phase transition temperature of this compound. scirp.orgwikipedia.org

Microstructural and Morphological Investigations

Detailed morphological studies of pure this compound powder using Scanning Electron Microscopy (SEM) are not widely available in the reviewed literature. Much of the existing SEM analysis focuses on related compounds like zinc oxide or hydrated zinc orthophosphates, which exhibit distinct morphologies such as needle-like or hexagonal structures.

However, morphological information can be inferred from studies where this compound is a product of thermal decomposition. For instance, zinc phenylphosphate hydrate (B1144303), a precursor material, forms plate-like particles with an average thickness of less than 1 μm. nih.gov Upon pyrolysis, these precursors yield residues containing this compound, though the specific morphology of the final pyrophosphate particles was not detailed. nih.gov The morphology of the final product is often dependent on the synthesis method and the morphology of any precursor materials.

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) is a powerful analytical technique for characterizing the nanoscale features of this compound, providing direct visualization of particle size, morphology, and crystalline structure. youtube.com For nanomaterials, the sample must be sufficiently thin (typically less than 100 nm) to allow the electron beam to pass through it. youtube.com TEM analysis of pyrophosphate-based nanoparticles, such as zinc-doped calcium pyrophosphate dihydrate, has revealed particle sizes ranging from 4 nm to 40 nm. researchgate.net

Effect of Synthetic Conditions on Particle Shape and Agglomeration

The morphological characteristics of this compound, including particle shape and the degree of agglomeration, are significantly influenced by the conditions employed during its synthesis. Key parameters such as temperature and pH of the reaction medium play a critical role in controlling the nucleation and growth of crystals. mdpi.commdpi.com

The temperature of the synthesis solution is a crucial factor. chalcogen.ro Studies on related zinc phosphate (B84403) coatings show that an increase in the phosphating bath temperature can accelerate the coating reaction, leading to more significant deposition on a metal surface. researchgate.net However, there is typically an optimal temperature range. For instance, in some zinc phosphate systems, temperatures between 60–65 °C produce thicker, more uniform films, while higher temperatures can lead to the formation of larger, coarser crystals and poor surface coverage. mdpi.commdpi.com Elevated temperatures can also lead to increased particle size and agglomeration in nanoparticle synthesis. chalcogen.ro The calcination temperature, in particular, has a direct effect on the final morphology of Zn2P2O7. For example, this compound nanostructures derived from the calcination of ammonium (B1175870) zinc phosphate precursors show morphologies that evolve from dense agglomerations of rectangular bars at 500°C to less dense structures at higher temperatures (600-700°C). x-mol.net

The pH of the precursor solution is another dominant factor. mdpi.com Research on zinc-based materials demonstrates that pH directly impacts particle size and shape. nih.govmdpi.com For zinc phosphate coatings, a lower pH of around 2.4 has been shown to produce thicker films with a higher zinc content. mdpi.com In the synthesis of zinc oxide nanoparticles, varying the pH has resulted in morphologies ranging from compact sheets at pH 7, to semi-hollow tubes at pH 9, and spherical nanoparticles at pH 13. mdpi.com This strong dependence on pH is attributed to its effect on the hydrolysis and condensation reactions during the formation of the material. nih.gov

The following table summarizes the general effects of synthetic conditions on the morphology of this compound and related zinc phosphate compounds.

| Parameter | Condition | Effect on Particle Shape and Agglomeration | Source(s) |

| Temperature | Increase to optimal range (e.g., 55-65 °C) | Accelerates reaction, improves coating coverage, produces thicker films. | mdpi.com, researchgate.net |

| Increase beyond optimal range (e.g., >65 °C) | Leads to larger, coarse crystals with poor coverage. | researchgate.net, mdpi.com | |

| Increasing calcination temperature (500→800°C) | Increases crystallite size; morphology changes from dense rectangular bars to less dense agglomerations. | x-mol.net | |

| pH | Low pH (e.g., 2.4) | Produces thicker, denser coatings. | mdpi.com |

| Varied pH (e.g., 7 to 13) | Drastically alters particle morphology (e.g., sheets, tubes, spheres). | mdpi.com |

Structural Disorder and Defects in this compound Lattices

An ideal crystal lattice is a theoretical construct; real crystalline materials, including this compound, contain various structural disorders and defects that can influence their physical and chemical properties. These imperfections can range from point defects at the atomic scale to larger-scale dislocations and grain boundaries. mdpi.commdpi.com

Point defects are zero-dimensional imperfections and include vacancies, interstitials, and antisites. aps.org In the context of this compound, cation deficiency, or zinc vacancies, has been identified as a primary type of defect. researchgate.net These vacancies can agglomerate to form larger vacancy clusters. researchgate.net Another significant feature in the β-Zn2P2O7 structure is the dynamic disorder associated with the central oxygen atom of the pyrophosphate (P₂O₇⁴⁻) anion. This atom exhibits high anisotropic thermal motion, indicating that the P-O-P bond appears linear only as a time-averaged position, suggesting a bent bond is present instantaneously. researchgate.net

Dislocations are one-dimensional line defects that disrupt the long-range order of the crystal lattice. In metallic zinc films, which share the hexagonal close-packed (HCP) structure with some zinc compounds, common dislocations include Shockley partial dislocations and stair-rod ladder dislocations. mdpi.com While specific dislocation types in this compound are not as extensively documented, similar line defects are expected to be present, particularly in polycrystalline samples.

The presence of defects can be influenced by synthesis and processing conditions. For example, increasing the deposition rate during film growth can lead to a higher density of defects. mdpi.com Furthermore, phase transitions, such as the reversible inversion this compound undergoes upon heating, can introduce defects at the interfaces between the different phases. researchgate.net The study of these defects is crucial as they can impact the material's electronic structure, luminescence, and catalytic activity. mdpi.com

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular and crystal structure of zinc pyrophosphate. It allows for the detailed analysis of interatomic bond vibrations, functional groups, and the dynamics of the crystal lattice.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the material, exciting molecular vibrations. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups and details about the bonding environment within the this compound structure.

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of the pyrophosphate (P₂O₇)⁴⁻ anion. These bands are primarily associated with the stretching and bending modes of the P-O and P-O-P bonds within the PO₃ and PO₄ structural units.

The primary vibrational modes identified in the FTIR spectrum arise from the diphosphate (B83284) groups. mdpi.com Asymmetric and symmetric stretching vibrations of the terminal PO₃ groups are typically observed at higher frequencies, while vibrations of the bridging P-O-P linkage appear at intermediate wavenumbers. mdpi.com The multiplicity of absorption bands in the phosphate (B84403) region is directly related to the degree of condensation from orthophosphate ([PO₄]³⁻) to pyrophosphate ([P₂O₇]⁴⁻). researchgate.net Bands located in the high-frequency region, around 1154 cm⁻¹ and 1094 cm⁻¹, are assigned to P–O asymmetric stretching vibrations (νas), while the band at approximately 1034 cm⁻¹ corresponds to P–O symmetric stretching vibrations (νs) within the PO₃ groups. mdpi.com Bending vibrations of the O-P-O units are found at lower frequencies. mdpi.com

FTIR spectroscopy is particularly effective in distinguishing between bridging oxygen (BO) atoms, which link two phosphorus atoms (P-O-P), and non-bridging oxygen (NBO) atoms, which are bonded to only one phosphorus atom (P=O or P-O⁻). In zinc phosphate glass systems, the introduction of zinc oxide can disrupt the phosphate network, leading to the breakdown of P=O non-bridging bonds and the formation of more water-resistant P-O-Zn bridging bonds. d-nb.info

The absorption band associated with the stretching of non-bridging P=O bonds is typically found around 1260 cm⁻¹. d-nb.inforesearchgate.net Conversely, the formation of bridging P-O-Zn bonds is indicated by a band near 1100 cm⁻¹. d-nb.inforesearchgate.net Studies on zinc phosphate glasses have shown that as the concentration of ZnO increases, the intensity of the P=O band at 1260 cm⁻¹ decreases, while the band at 1100 cm⁻¹, corresponding to P-O-Zn linkages, increases. d-nb.info This transformation suggests that zinc oxide acts as a network former, breaking down non-bridging oxygen bonds to create a more interconnected and durable glass structure. d-nb.info The formation of these P-O-Zn linkages can occur through the opening of P=O double bonds in PO₄ tetrahedra. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by probing vibrational modes that involve a change in polarizability. It is highly sensitive to the symmetric vibrations of the crystal lattice and is an invaluable tool for studying phonon modes and structural changes under external pressure.

The Raman spectrum of this compound reveals distinct phonon modes that are characteristic of its crystal structure. For amorphous this compound at ambient pressure, the spectrum is characterized by two main sets of resonances. aip.org One set appears in the 700-800 cm⁻¹ range, with a maximum at 759 cm⁻¹, while the second, broader set is found between 900 and 1300 cm⁻¹, featuring maxima around 970 cm⁻¹ and 1045 cm⁻¹. aip.org

In crystalline zinc pyrophosphates and related materials, specific phonon modes can be identified. For example, in ZnO nanoparticles, which share the zinc-oxygen bond, distinct low-frequency and high-frequency E₂ modes (E₂L and E₂H) are dominant, corresponding to the vibration of the zinc sublattice and oxygen atoms, respectively. rsc.orgnih.gov The Raman spectra of crystalline α-Zn₃(PO₄)₂ show characteristic triplet structures around 1000 cm⁻¹ and 550 cm⁻¹, along with peaks in the 100–300 cm⁻¹ frequency range. researchgate.net These features are sensitive to the long-range crystalline order of the material. researchgate.net

Applying high pressure to this compound induces significant changes in its Raman spectrum, providing insights into its structural stability and phase transitions. In studies using a diamond anvil cell, both amorphous and crystalline this compound exhibit a continuous shift of Raman bands to higher wavenumbers as pressure increases. aip.org

For amorphous this compound, spectra recorded up to 21.7 GPa show that as pressure rises, the band at 759 cm⁻¹ broadens and its peak height decreases. aip.org Similarly, the bands in the 900–1290 cm⁻¹ region broaden at pressures around 18 GPa. aip.org For crystalline this compound compressed up to 20 GPa, the ambient pressure Raman features also shift continuously to higher wavenumbers up to about 3 GPa. aip.org At approximately 5 GPa, the characteristic bands begin to widen, and the resolution of the Raman signal diminishes, implying a loss of crystalline order introduced by the stress. aip.org This pressure-induced amorphization or transition to a fine-crystalline structure is supported by the broadening and eventual disappearance of low-wavenumber bands. aip.orgresearchgate.net Upon release of the pressure, these transformations are found to be partially reversible. aip.org

Correlation with Crystallographic Structures (e.g., P-O-P bond angle)

Spectroscopic analysis, particularly vibrational spectroscopy (Infrared and Raman), plays a crucial role in elucidating the crystallographic structure of this compound. The different polymorphic forms of Zn₂P₂O₇, such as the α (low-temperature) and β (high-temperature) phases, exhibit distinct spectral features that correlate with their crystal structures.

In the β-phase of this compound, which adopts a thortveitite-type structure, the P₂O₇⁴⁻ anion can have a linear P-O-P bond, resulting in a staggered conformation. researchgate.net However, studies suggest that the linearity of the P-O-P bond in β-Zn₂P₂O₇ may be a result of thermal averaging, with the central oxygen atom showing high anisotropic thermal motion. researchgate.netcdnsciencepub.com This is supported by Raman spectroscopy, where the observed bands for β-Mg₂P₂O₇, which is isostructural with β-Zn₂P₂O₇, are consistent with a linear bond angle. researchgate.net In contrast, the α-phase exhibits a bent P-O-P bond, leading to a different set of vibrational modes observed in its Raman spectrum. researchgate.net The crystal structure of α-Zn₂P₂O₇ is characterized by both six- and five-coordinated zinc ions. researchgate.net

Luminescence Spectroscopy

Luminescence spectroscopy is a powerful tool for probing the electronic structure and optical properties of this compound, especially when doped with various metal ions.

Photoluminescence (PL) Emission and Excitation Studies

Undoped this compound can exhibit self-activated luminescence. Some studies have reported a strong emission peak around 467 nm under long-wavelength UV excitation, which is attributed to carbon-related impurities or defects within the crystal lattice. ysxbcn.com The excitation spectrum for this emission is a broad band from 300 to 420 nm, centered at 400 nm. ysxbcn.com

Influence of Dopant Ions (e.g., Mn²⁺, Mn⁴⁺, Ce³⁺, Eu³⁺, Tb³⁺) on Luminescence Properties

The introduction of dopant ions into the this compound host lattice dramatically alters its luminescence properties, leading to tunable emission colors.

Manganese (Mn²⁺ and Mn⁴⁺): Manganese is a common dopant for this compound and can exist in multiple oxidation states, primarily Mn²⁺ and Mn⁴⁺, each contributing distinct emission bands. aip.orgaip.org

Mn²⁺: The emission color of Mn²⁺ can be tuned from green to red depending on its coordination environment within the host lattice. aip.org In this compound, Mn²⁺ can substitute for Zn²⁺ at both the five-coordinated and six-coordinated sites. aip.org Green emission around 500 nm is attributed to the ⁴T₁(⁴G) → ⁶A₁(⁶S) transition of Mn²⁺. aip.orgaip.org Red emission can also be observed from Mn²⁺. aip.org

Mn⁴⁺: Red emission centered at approximately 686 nm is characteristic of the ²E → ⁴A₂ electronic transition of Mn⁴⁺. aip.orgaip.org The presence of Mn⁴⁺ can be a result of charge compensation mechanisms within the crystal. aip.org

Cerium (Ce³⁺): Doping with Ce³⁺ ions in sodium this compound (Na₂ZnP₂O₇) results in a broad emission band in the ultraviolet region, which is due to the 4f–5d transitions of the Ce³⁺ ions. researchgate.net

Europium (Eu³⁺): Eu³⁺-doped this compound is known for its characteristic red-orange emission. In Na₂ZnP₂O₇:Eu³⁺, the emission spectrum is dominated by the ⁵D₀ → ⁷F₁ magnetic dipole transition at around 594 nm, resulting in a reddish-orange light. ijlaindia.org A weaker red emission around 620 nm corresponding to the ⁵D₀ → ⁷F₂ electric dipole transition is also observed. ijlaindia.org The relative intensities of these transitions are highly sensitive to the local symmetry of the Eu³⁺ ion. acs.org Time-resolved emission spectroscopy has revealed the presence of two different Eu³⁺ species in α-Zn₂P₂O₇, occupying the 5-coordinated and 6-coordinated zinc sites. capes.gov.br

Terbium (Tb³⁺): Tb³⁺-doped this compound is an efficient green-emitting phosphor. jetir.org The emission spectrum consists of sharp lines corresponding to the ⁵D₄ → ⁷Fⱼ (j=3, 4, 5, 6) transitions of Tb³⁺, with the most dominant peak at 544 nm (⁵D₄ → ⁷F₅), which appears green. jetir.org The excitation spectrum shows a narrow band around 236 nm, attributed to the f-d absorption transition of Tb³⁺. jetir.org

Table 1: Photoluminescence Properties of Doped this compound

| Dopant Ion | Host Lattice | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color | Transition |

| Mn²⁺ | Zn₂P₂O₇ | - | ~500 | Green | ⁴T₁(⁴G) → ⁶A₁(⁶S) aip.orgaip.org |

| Mn⁴⁺ | Zn₂P₂O₇ | - | ~686 | Red | ²E → ⁴A₂ aip.orgaip.org |

| Ce³⁺ | Na₂ZnP₂O₇ | - | Broad UV band | Ultraviolet | 4f–5d researchgate.net |

| Eu³⁺ | Na₂ZnP₂O₇ | 396 | 594, 620 | Reddish-Orange | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂ ijlaindia.org |

| Tb³⁺ | Zn₂P₂O₇ | 236 | 489, 544, 586, 622 | Green | ⁵D₄ → ⁷Fⱼ (j=3,4,5,6) jetir.org |

Mechanistic Insights into Luminescence Processes (e.g., Charge Transfer Bands, Electronic Transitions)

The luminescence in doped this compound arises from electronic transitions within the dopant ions. For rare-earth ions like Eu³⁺ and Tb³⁺, the sharp emission lines are due to 4f-4f transitions, which are largely independent of the host lattice. ijlaindia.orgjetir.org However, the efficiency can be low as these are forbidden transitions. ijlaindia.org In contrast, the broad emission from Ce³⁺ is due to an allowed 4f-5d transition. researchgate.net

For transition metal ions like manganese, the emission is strongly influenced by the crystal field of the host lattice. The green and red emissions from Mn²⁺ and Mn⁴⁺, respectively, are due to d-d electronic transitions. aip.orgaip.org In some cases, charge transfer from oxygen ligands (O²⁻) to the central phosphorus atom (P⁵⁺) or to the zinc ion (Zn²⁺) can occur, as indicated by absorption bands in the UV-Vis spectrum. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, such as transition metal ions, and provides valuable information about their oxidation states and local environment within a crystal lattice.

Probing Oxidation States of Doped Transition Metals

EPR has been instrumental in confirming the coexistence of different oxidation states of manganese in this compound. aip.orgaip.org

Mn²⁺ and Mn⁴⁺: In Mn-doped this compound, EPR spectra clearly distinguish between Mn²⁺ and Mn⁴⁺ ions. aip.orgaip.org Mn²⁺ (S=5/2) typically shows a characteristic six-line hyperfine structure centered at g ≈ 2.00. researchgate.net In contrast, Mn⁴⁺ (S=3/2) exhibits a different EPR signal with a g-value less than 2.00 and a different number of fine transitions. aip.orgaip.org These EPR studies have confirmed that Mn²⁺ can occupy the six-coordinated Zn²⁺ site, while Mn⁴⁺ may substitute at either a distorted five-coordinated zinc site or a six-coordinated site with charge compensation. aip.org

Table 2: EPR Parameters for Mn ions in this compound

| Ion | Spin State (S) | g-value | Number of Fine Transitions |

| Mn²⁺ | 5/2 | ≈ 2.00 | Five aip.orgaip.org |

| Mn⁴⁺ | 3/2 | < 2.00 | Three aip.orgaip.org |

Characterization of Local Environments and Site Symmetries for Paramagnetic Ions

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating the local environments of paramagnetic ions within a diamagnetic host lattice like this compound (Zn₂P₂O₇). By doping the material with transition metal ions such as manganese (Mn²⁺) or copper (Cu²⁺), which substitute for Zn²⁺, EPR can probe the coordination and site symmetry of the zinc sites. aip.orgmdpi.com

In manganese-doped this compound, EPR studies have confirmed the presence of both Mn²⁺ and Mn⁴⁺ ions. aip.orgaip.org The crystal structure of this compound features two distinct zinc environments: a five-coordinated site (S1) and a six-coordinated site (S2). aip.org The EPR spectra provide clear evidence for manganese ions occupying these different sites. The Mn²⁺ ion (spin S=5/2) typically exhibits a spectrum with five fine transitions and a g-value of approximately 2.00, while the Mn⁴⁺ ion (spin S=3/2) shows three fine transitions and a g-value less than 2.00. aip.orgaip.org The presence of Mn⁴⁺ may be due to substitution at a distorted five-coordinated zinc site or charge compensation mechanisms. aip.org

Similarly, studies on Cu²⁺ ions doped into phosphate glasses containing zinc have used EPR to identify the local geometry. The observed spin-Hamiltonian parameters for Cu²⁺ are often characteristic of tetragonally elongated octahedral sites. researchgate.net The g-values obtained from EPR spectra are sensitive to the ligand field, providing insight into the electronic structure and symmetry of the ion's local environment. nih.gov For instance, the anisotropic g-values for Cu⁺⁺ in Zn₂P₂O₇ indicate an environment with nearly axial symmetry. researchgate.net

Table 1: EPR Parameters for Paramagnetic Ions in this compound and Related Hosts

| Paramagnetic Ion | Host Material | Spin State (S) | g-Value | Inferred Local Environment/Symmetry | Reference(s) |

| Mn²⁺ | This compound | 5/2 | ≈ 2.00 | Substitution at 6-coordinated Zn²⁺ site | aip.orgaip.org |

| Mn⁴⁺ | This compound | 3/2 | < 2.00 | Substitution at distorted 5-coordinated Zn²⁺ site | aip.orgaip.org |

| Cu²⁺ | This compound | 1/2 | Anisotropic | Nearly axial symmetry | researchgate.net |

| Cu²⁺ | Copper-doped lithium phosphate glass with ZnO | 1/2 | - | Tetragonally elongated octahedral sites | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Surface Chemistry Analysis and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. researchgate.net For this compound and related zinc phosphate glasses, XPS provides detailed information about the surface chemistry. ethz.ch

High-resolution XPS spectra of the O 1s, P 2p, and Zn 2p regions are particularly informative. aip.org The O 1s spectrum of phosphate materials can be deconvoluted into two primary components: one assigned to bridging oxygen (BO) atoms in P-O-P linkages, and another assigned to non-bridging oxygen (NBO) atoms, which includes terminal oxygen in P=O and P-O-Zn bonds. ethz.chacs.org This distinction is fundamental to understanding the phosphate network structure at the surface. ethz.ch The P 2p peak, typically observed around 132.8 eV, corresponds to phosphorus in the P⁵⁺ oxidation state within a phosphate structure. researchgate.net

Table 2: Representative XPS Binding Energies for Zinc Phosphate Compounds

| Spectral Region | Component | Approximate Binding Energy (eV) | Significance | Reference(s) |

| O 1s | Bridging Oxygen (BO) | ~533.0 | Represents P-O-P linkages | ethz.charxiv.org |

| O 1s | Non-Bridging Oxygen (NBO) | ~531.4 | Represents P=O and P-O-Zn bonds | arxiv.org |

| P 2p | P 2p₃/₂ | ~132.8 - 133.5 | P⁵⁺ in phosphate environment | researchgate.netnih.gov |

| Zn 2p | Zn 2p₃/₂ | ~1022.0 | Zn²⁺ in phosphate environment | - |

Chain-Length Identification in Polyphosphate Glasses

Both XPS and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are effective in identifying the chain length of polyphosphates in zinc phosphate glasses, a class of materials to which this compound belongs as the dimer (n=2). researchgate.netnih.gov

Using XPS, the phosphate chain length is determined by analyzing the integrated intensity ratio of the bridging oxygen (BO) to non-bridging oxygen (NBO) peaks in the O 1s spectrum. arxiv.orgnih.gov A higher BO/NBO ratio indicates longer phosphate chains (like metaphosphates), while a lower ratio signifies shorter chains (like pyrophosphates) or monomers (orthophosphates). ethz.charxiv.org Concurrently, as the zinc content increases and the phosphate chains shorten, the P 2p₃/₂ signal shifts toward lower binding energies. researchgate.netnih.gov

ToF-SIMS provides complementary information with high surface sensitivity. ethz.chresearchgate.net This technique differentiates polyphosphate chain lengths by analyzing the relative intensities of characteristic negative-ion phosphate fragments, such as PO₂⁻, PO₃⁻, ZnPO₃⁻, and ZnP₂O₆⁻. researchgate.netresearchgate.net The pattern of these fragments serves as a fingerprint for the specific polyphosphate structure present on the outermost surface layer. researchgate.net

Table 3: Correlation of Spectroscopic Data with Phosphate Chain Length

| Phosphate Type | Description | Expected BO/NBO Ratio (XPS) | P 2p₃/₂ Shift (XPS) | Characteristic ToF-SIMS Fragments | Reference(s) |

| Metaphosphate | Long chains (Q²) | High | Higher Binding Energy | Dominated by higher mass fragments | researchgate.netarxiv.org |

| Pyrophosphate | Dimer units (Q¹) | Intermediate | Intermediate Binding Energy | Prominent ZnP₂O₇⁻, ZnP₂O₆⁻ | ethz.chresearchgate.net |

| Orthophosphate | Monomer units (Q⁰) | Low (approaching 0) | Lower Binding Energy | Dominated by PO₃⁻, PO₄⁻ | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State NMR for Structural Elucidation of Phosphate Network

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P Magic Angle Spinning (MAS) NMR, is a powerful tool for elucidating the bulk structure of the phosphate network in both crystalline and amorphous zinc phosphate materials. mst.edukent.ac.uk The technique provides quantitative information on the distribution of different phosphate tetrahedra, described by the Qⁿ notation, where 'n' is the number of other phosphate tetrahedra to which a given PO₄ unit is connected via bridging oxygen atoms.

For crystalline α-Zn₂P₂O₇, which consists of pyrophosphate (P₂O₇)⁴⁻ anions, the expected phosphate unit is Q¹. Solid-state ³¹P MAS NMR studies of α-Zn₂P₂O₇ confirm this, revealing three distinct isotropic resonances at -15.8, -18.8, and -21.1 ppm. researchgate.net This observation is in excellent agreement with crystallographic data, which show three non-equivalent phosphorus sites within the monoclinic unit cell. researchgate.net In contrast, zinc phosphate glasses often show broader signals and the presence of Q⁰ (orthophosphate) and Q² (metaphosphate) sites due to disproportionation reactions (2Q¹ ⇌ Q² + Q⁰) occurring in the melt. mst.eduuniv-lille.fr

Table 4: ³¹P Solid-State NMR Chemical Shifts for this compound

| Compound/Species | Phosphate Unit(s) | Isotropic Chemical Shift (δ_iso) (ppm) | Significance | Reference(s) |

| Crystalline α-Zn₂P₂O₇ | Q¹ | -15.8 | Confirms three crystallographically non-equivalent P sites in the unit cell | researchgate.net |

| Q¹ | -18.8 | researchgate.net | ||

| Q¹ | -21.1 | researchgate.net | ||

| Zinc Phosphate Glass | Q⁰ (Orthophosphate) | ~5 to 10 | Indicates network termination/depolymerization | mst.eduuniv-lille.fr |

| Zinc Phosphate Glass | Q¹ (Pyrophosphate) | ~-7 to -10 | End groups or pyrophosphate units | mst.eduuniv-lille.fr |

| Zinc Phosphate Glass | Q² (Metaphosphate) | ~-20 to -25 | Middle groups in longer chains | mst.eduuniv-lille.fr |

Probing Zinc Coordination Environments (e.g., ⁶⁷Zn NMR)

⁶⁷Zn is the only NMR-active isotope of zinc, making ⁶⁷Zn NMR a unique but challenging probe of the local zinc coordination environment. huji.ac.il The challenges arise from its low natural abundance (4.1%), small gyromagnetic ratio, and relatively large nuclear quadrupole moment, which often leads to very broad signals. huji.ac.ilresearchgate.net Consequently, these experiments typically require ultra-high magnetic fields (≥21.1 T). rsc.org

Despite these difficulties, ⁶⁷Zn solid-state NMR has been successfully applied to various zinc-containing materials, including zinc phosphates. rsc.org The spectra are primarily influenced by the quadrupolar interaction, and analysis of the lineshape allows for the extraction of the quadrupole coupling constant (C(Q)) and isotropic chemical shift (δ_iso). researchgate.net These parameters are highly sensitive to the local geometry around the zinc nucleus. Studies on zinc phosphate glasses have used ⁶⁷Zn NMR to show that the average Zn-O coordination number can vary between four and six, with tetrahedral (ZnO₄) coordination being predominant in some compositions. researchgate.netrsc.org The technique can distinguish between different zinc sites, such as the four-, five-, and six-coordinate environments found in various this compound polymorphs and related structures. materialsproject.org

Table 5: ⁶⁷Zn NMR Parameters and Inferred Zinc Coordination

| Material Type | Coordination Environment | Isotropic Chemical Shift (δ_iso) (ppm) | Quadrupole Coupling Constant (C(Q)) (MHz) | Reference(s) |

| Zinc-Amino Acid Complexes | Tetrahedral (ZnO₂N₂) | 140 - 265 | 7.0 - 26.4 | researchgate.net |

| Zinc Formate Dihydrate | Octahedral (ZnO₆) | - | 6.2 | nih.gov |

| Zinc Formate Dihydrate | Octahedral (ZnO₄(H₂O)₂) | - | 9.6 | nih.gov |

| Zinc Phosphate Glasses | Tetrahedral (ZnO₄) | - | - | rsc.orgrsc.org |

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a pivotal technique for investigating the electronic properties of materials. This method relies on the principle that molecules and materials absorb light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. One of the most significant applications of this technique in materials science is to probe the electronic band structure. researchgate.net By analyzing the absorption spectrum, key parameters such as the optical band gap (Eg), which represents the minimum energy required to excite an electron from the valence band to the conduction band, can be determined. mdpi.comsoton.ac.uk

Exploration of Electronic Band Structure

The electronic band structure of this compound (Zn₂P₂O₇) has been elucidated through UV-Vis absorption spectroscopy. The absorption of UV light by this compound is attributed to the charge transfer from the oxygen (O²⁻) ligands to the zinc (Zn²⁺) cation. researchgate.net This process provides insight into the electronic transitions occurring within the material.

Research has shown that new this compound compounds, synthesized via conventional solid-state reaction methods, exhibit distinct optical properties. researchgate.net The optical properties of these materials have been extensively studied using UV-Visible spectrophotometers. researchgate.netresearchgate.net The experimental UV-Vis absorption spectra for Zn₂P₂O₇ are typically measured at room temperature across a wavelength range of 200–900 nm. researchgate.net

A key parameter derived from these studies is the optical band gap. For this compound, the optical band gap has been determined to be 3.76 eV. researchgate.netresearchgate.net This value indicates that this compound is a wide-bandgap semiconductor. The determination of the band gap is often achieved by analyzing the absorption data using the Tauc model. researchgate.net The absorption coefficient (α) is calculated from the absorbance data, and a plot of (αhν)² versus the photon energy (hν) is generated for direct bandgap materials. The extrapolation of the linear portion of this plot to the energy axis yields the optical band gap value.

The study of the electronic band structure is crucial as it governs the electrical and optical properties of the material, making it a subject of both experimental and theoretical investigation. First-principles calculations based on density functional theory (DFT) have also been employed to theoretically investigate the electronic structure of pyrophosphate crystals, providing a comprehensive understanding of their properties. mdpi.com

The following table summarizes the reported optical band gap for this compound from experimental studies:

| Compound | Synthesis Method | Reported Optical Band Gap (Eg) in eV |

| Zn₂P₂O₇ | Conventional Solid-State Reaction | 3.76 researchgate.netresearchgate.net |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of pyrophosphate materials, including those containing zinc. mdpi.comosti.gov These first-principles calculations have been applied to a wide range of pyrophosphate crystals, such as the A₂M(H₂P₂O₇)₂·2H₂O family, where 'A' can be an alkali metal or ammonium (B1175870) and 'M' is a transition metal like zinc. mdpi.comosti.gov Such studies provide a fundamental understanding of their structure and properties, which are often scattered and incomplete from experimental work alone. mdpi.comosti.gov

DFT calculations are crucial for determining the electronic properties of zinc pyrophosphate compounds. Comprehensive theoretical investigations on various pyrophosphate crystals, including K₂Zn(H₂P₂O₇)₂·2H₂O, have been performed. mdpi.com These studies calculate the electronic band structure, density of states, and partial charge distribution, which collectively define the material's electronic character. mdpi.comosti.gov The results of these calculations show a complex interplay between the constituent ions (the cation A, the metal M, the pyrophosphate group H₂P₂O₇, and water molecules), leading to materials that can be classified as semi-conducting, metallic, or even half-metallic. mdpi.comosti.gov

The analysis of partial charge distribution reveals the nature of the charge transfer between atoms, indicating the degree of ionic or covalent character in the bonds. For instance, in related pyrophosphate structures, metallic cations like zinc are shown to form octahedral bonds with oxygen. osti.govdntb.gov.ua Studies on zinc complexes with other ligands using Natural Bond Orbital (NBO) analysis have shown that Zn-N bonds have less ionic character compared to Ca-N bonds, a finding that highlights the specific nature of zinc's interactions. nih.govnih.gov

Table 1: Calculated Electronic Properties of a Representative Pyrophosphate Crystal Note: Data for the closely related K₂Mg(H₂P₂O₇)₂·2H₂O is presented as a representative example of DFT calculations on this crystal family.

| Property | Calculated Value | Reference |

|---|---|---|

| Crystal System | K₂Mg(H₂P₂O₇)₂·2H₂O | researchgate.netresearchgate.netnih.gov |

| Band Gap (HOMO-LUMO) | 5.22 eV (Direct Gap) | researchgate.netresearchgate.netnih.gov |

| Electron Effective Mass | 0.14 mₑ | researchgate.netnih.gov |

The intricate network of bonds within pyrophosphate crystals can be quantitatively analyzed using DFT. researchgate.netresearchgate.net These materials exhibit a complex interplay of strong covalent P-O bonds, ionic interactions between the metal cation and oxygen, and hydrogen bonds involving the dihydrogen pyrophosphate groups and water molecules. osti.govresearchgate.netnih.gov

A powerful metric derived from DFT calculations is the Total Bond Order Density (TBOD), which serves as a single quantum mechanical measure of the internal cohesion and stability of the crystal. mdpi.comresearchgate.net TBOD can be broken down into Partial Bond Order Densities (PBOD) to evaluate the relative strength and importance of different types of bonds (e.g., Zn-O vs. P-O). researchgate.netresearchgate.net In related magnesium pyrophosphates, analysis has shown that Mg-O bonds are significantly stronger than the K-O bonds from the cation. researchgate.netresearchgate.net The strongest bond contributing to crystal cohesion is the P-O bond within the pyrophosphate unit. osti.gov

Table 2: Representative Bond Characteristics in Pyrophosphate Structures

| Bond Type | Description | Significance | Reference |

|---|---|---|---|

| M-O (M=Zn, Mg) | Ionic bond between the divalent metal cation and oxygen atoms from pyrophosphate and water. Forms octahedral coordination. | Crucial for linking the pyrophosphate units and defining the crystal framework. | osti.govdntb.gov.uaresearchgate.net |

| P-O | Strong covalent bond within the PO₄ tetrahedra. | The strongest bond contributing to the overall cohesion of the crystal. | osti.gov |

| P-O-P | The bridging bond of the pyrophosphate (P₂O₇) group. | A key structural feature of all pyrophosphates. | nih.gov |

| O-H / H···O | Covalent O-H bonds and hydrogen bonds involving water molecules and acidic pyrophosphate groups. | Contribute significantly to the structural stability and complexity. | osti.govresearchgate.net |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of crystalline solids. arxiv.org For pyrophosphates like K₂Zn(H₂P₂O₇)₂·2H₂O, theoretical vibrational analyses have been reported. mdpi.com Phonon calculations based on DFT can determine the frequencies of vibrational modes, which can then be compared directly with experimental IR and Raman spectra. researchgate.net This comparison serves to validate both the theoretical model and the experimental structural determination. researchgate.netnih.gov

In the case of the new tetrazinc(II)dipyrophosphate decahydrate, Zn₄(P₂O₇)₂·10H₂O, the absence of coincidences between most IR and Raman bands was consistent with a centrosymmetric crystal structure. researchgate.net Theoretical studies on similar systems confirm that DFT can accurately reproduce vibrational frequencies, aiding in the correct assignment of spectral bands to specific atomic motions. nih.govnih.gov

Ab initio calculations on neutral M·H₂P₂O₇ complexes (where M = Zn, Ca, Mg) found that the staggered configuration is the most stable. scielo.org.mx These studies provide precise geometric data, showing that Zn·O distances are only slightly different from their Mg-containing counterparts but significantly shorter than in calcium complexes. scielo.org.mx Such calculations are vital for understanding the structural preferences imposed by different metal cations.

Table 3: Optimized Geometries of Metal-Pyrophosphate Complexes from Ab Initio Calculations

| Complex | Parameter | Value | Reference |

|---|---|---|---|

| Ca·H₂P₂O₇ | Ca-O distance | ~0.4 Å longer than Mg-O | scielo.org.mx |

| >P-O-P< Angle (in [HO·Ca·HP₂O₇]²⁻) | Bent by >12° relative to anhydrous | scielo.org.mx | |

| Zn·H₂P₂O₇ | Configuration | Staggered | scielo.org.mx |

| Zn-O distance | Very small deviation from Mg-O | scielo.org.mx | |

| [Zn{O(α),O(β)-P₂O₇}]²⁻ | Coordination Ring Conformation | Reproduces solid-state structure | rsc.org |

Ab Initio Molecular Dynamics Simulations

While DFT calculations typically investigate static, minimum-energy structures, ab initio molecular dynamics (AIMD) simulations provide insight into the dynamic behavior of systems at finite temperatures. nih.govmdpi.com AIMD combines quantum mechanical calculations of forces with classical equations of motion, allowing for the simulation of atomic movements, vibrational dynamics, and chemical events over time.

Direct AIMD simulations on crystalline this compound are computationally intensive and not widely reported. However, AIMD studies on the aqueous zinc ion (Zn²⁺) are highly relevant, as many this compound compounds are hydrated. nih.govmdpi.comrsc.org These simulations reveal critical details about the structure and dynamics of the hydration shells around the zinc ion. nih.gov They show that while the six-coordinate octahedral [Zn(H₂O)₆]²⁺ complex is dominant, five-coordinate species also exist and are linked to the dissociative mechanism of water exchange. mdpi.com Such simulations predict structural details (like Zn-O distances) and dynamic properties that agree remarkably well with experimental data. nih.gov Advanced techniques, such as developing neural network potentials from AIMD data, are enabling simulations over much longer timescales (nanoseconds) for complex systems like zinc-containing metalloproteins. chemrxiv.org

Conformational Analysis of Pyrophosphate Moieties in Zinc Complexes

The pyrophosphate anion (P₂O₇⁴⁻) and its protonated forms are flexible ligands that can adopt various conformations upon binding to a metal ion like zinc. Computational studies are essential for exploring this conformational landscape.

Theoretical analyses show that the pyrophosphate moiety in zinc complexes typically adopts a bent, non-linear P-O-P arrangement. researchgate.netscielo.org.mx In the crystal structure of Zn₄(P₂O₇)₂·10H₂O, the [P₂O₇]⁴⁻ anions are in a bent, near-staggered conformation, with the P-O-P bond angle averaging 126.5°. researchgate.net The coordination of the pyrophosphate ligand to zinc can be diverse. In a structurally characterized tetranuclear zinc complex, the pyrophosphate anion acts as a versatile bridge, functioning as a bridging bis-bidentate ligand that forms six-membered chelate rings with two different zinc atoms, while also acting as a mono-atomic bridge to a third zinc center. researchgate.net In this complex, the zinc atoms exhibit a distorted trigonal bipyramidal geometry. researchgate.net The ability of DFT to accurately compute the geometry of the coordination ring and the torsion angles of the pyrophosphate group is critical for understanding this structural versatility. rsc.orgrsc.org

Computational Modeling of Reaction Pathways and Transition States

Theoretical studies have been employed to investigate the isomerization and hydrolysis reactions of this compound complexes. Ab initio calculations have been performed on gas-phase zinc dications chelated with different anionic pyrophosphate species (H₂P₂O₇²⁻, HP₂O₇³⁻, and P₂O₇⁴⁻). scielo.org.mx These studies explore the cleavage of the metal-pyrophosphate complex into a metaphosphate and an orthophosphate coordinated by the zinc dication. scielo.org.mx

The isomerization reaction studied is: Zn · HNP₂O₇⁻ → HNPO₄·Zn·PO₃⁻ (where N = 0, 1, 2)

Calculations revealed that for the isomerization of the neutral Zn·H₂P₂O₇ complex, the reaction is exothermic. The Gibbs free energy (ΔG°) for this reaction was calculated to be -57.6 kJ/mol. scielo.org.mx However, when the effects of solvation were included using a continuum model, the free energy became largely positive, indicating that solvation stabilizes the pyrophosphate form against isomerization. scielo.org.mx Further studies involving the interaction with a single water molecule showed that the water readily breaks to form a hydroxide (B78521) anion, leading to complexes that are virtually isoenergetic with the hydrolyzed products. scielo.org.mx These computational results are significant as they align with experimental observations that this compound can act as a substrate for pyrophosphatase enzymes. scielo.org.mx

| Complex | Reaction | ΔG° (kJ/mol) in Gas Phase | ΔG° (kJ/mol) with Solvation Model |

|---|---|---|---|

| Zn-Pyrophosphate | [Zn·H₂P₂O₇] → [H₂PO₄·Zn·PO₃] | -57.6 | Positive Value (Unfavorable) |